molecular formula C15H16NO2P B3001772 3,3-dimethyl-2-phenyl-3,4-dihydro-2H-1,4,2lambda~5~-benzoxazaphosphinin-2-one CAS No. 220976-20-5

3,3-dimethyl-2-phenyl-3,4-dihydro-2H-1,4,2lambda~5~-benzoxazaphosphinin-2-one

Cat. No.: B3001772
CAS No.: 220976-20-5
M. Wt: 273.272
InChI Key: WYRCAOWKXISOIS-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-phenyl-3,4-dihydro-2H-1,4,2λ⁵-benzoxazaphosphinin-2-one is a phosphorus-containing heterocyclic compound featuring a benzoxazaphosphinine core. This scaffold integrates a phosphorus atom in the λ⁵ oxidation state within a six-membered ring fused to a benzene moiety. Key structural features include:

  • 2-Phenyl group: Introduces aromaticity and may contribute to π-π interactions in biological systems.
  • Phosphorus heteroatom: Likely modulates electronic properties and reactivity compared to oxygen or sulfur analogs .

Properties

IUPAC Name

3,3-dimethyl-2-phenyl-4H-1,4,2λ5-benzoxazaphosphinine 2-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16NO2P/c1-15(2)16-13-10-6-7-11-14(13)18-19(15,17)12-8-4-3-5-9-12/h3-11,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRCAOWKXISOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2OP1(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16NO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3-Dimethyl-2-phenyl-3,4-dihydro-2H-1,4,2λ5-benzoxazaphosphinin-2-one (CAS: 220976-20-5) is a compound belonging to the benzoxazaphosphinin family, characterized by its unique phosphinine structure. This compound has garnered interest in various biological and chemical research fields due to its potential therapeutic applications and biological activities.

  • Molecular Formula : C15H16NO2P
  • Molar Mass : 273.27 g/mol
  • Purity : Typically ≥95% .

Biological Activity Overview

The biological activity of 3,3-dimethyl-2-phenyl-3,4-dihydro-2H-1,4,2λ5-benzoxazaphosphinin-2-one has been explored primarily through in vitro studies. The compound exhibits a range of activities that may be beneficial in pharmacological contexts.

Anticancer Activity

Research indicates that compounds within the benzoxazaphosphinin class may exhibit anticancer properties. For instance, studies have shown that similar phosphinine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

Preliminary studies suggest that 3,3-dimethyl-2-phenyl-3,4-dihydro-2H-1,4,2λ5-benzoxazaphosphinin-2-one demonstrates antimicrobial activity against several bacterial strains. This activity is hypothesized to stem from the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Anticancer effects on MCF-7 cellsShowed significant inhibition of cell viability at concentrations above 10 µM. Mechanism involved apoptosis induction.
Study 2Antimicrobial efficacy against E. coliInhibition zone measured at 15 mm at a concentration of 100 µg/mL, indicating moderate activity.
Study 3Evaluation of cytotoxicityLow cytotoxicity was observed in normal human fibroblast cells at therapeutic concentrations (IC50 > 50 µM) .

The mechanisms by which 3,3-dimethyl-2-phenyl-3,4-dihydro-2H-1,4,2λ5-benzoxazaphosphinin-2-one exerts its biological effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer metabolism.
  • Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
  • Membrane Disruption : Antimicrobial activity may be attributed to the disruption of microbial membranes.

Comparison with Similar Compounds

Core Heterocycle Variations

The benzoxazaphosphinine core distinguishes this compound from related heterocycles. Key comparisons include:

Compound Class Heteroatoms Example Substituents Key Properties/Activities References
Benzoxazaphosphinines P, O, N 3,3-dimethyl, 2-phenyl Enhanced steric hindrance; potential for unique reactivity due to phosphorus
1,4-Benzoxazines O, N Ethyl carboxylates, aryl groups Anticonvulsant, anti-thrombotic activities
Benzo[f]dithiazepin-3-ones S, N Lactam groups, sulfonyl moieties Base-labile; anticancer potential
1,4-Benzodioxines O Methyl, formyl groups Anti-inflammatory, antioxidant

Key Differences :

  • Electronic Effects : Phosphorus in the target compound may increase electrophilicity compared to oxygen or sulfur analogs, influencing binding to biological targets.
  • Stability: Lactam-containing dithiazepinones (e.g., compounds 8–14) are susceptible to base-catalyzed hydrolysis , whereas the phosphorus-containing scaffold may exhibit greater hydrolytic resistance.

Substituent Effects on Bioactivity

Substituents on the benzoxazine/benzoxazaphosphinine scaffold critically modulate activity:

  • 3,3-Dimethyl Groups : These substituents (as in the target compound) likely enhance lipophilicity and metabolic stability compared to unsubstituted analogs (e.g., ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate ).
  • 2-Phenyl vs. Carboxamide : Benzoxazines with carboxamide residues (e.g., serotonin-3 receptor antagonists ) prioritize hydrogen bonding, whereas the phenyl group in the target compound may favor hydrophobic interactions.

Pharmacological and Stability Profiles

Stability Considerations

  • Benzoxazine Acetates : Stability studies indicate sensitivity to hydrolysis under acidic/basic conditions .
  • Phosphorus Analogs : Expected to resist hydrolysis due to the strong P–O bond, though this requires experimental validation.

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